4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a sulfanylmethyl group linked to a 4-bromophenyl moiety. This compound is of interest in medicinal chemistry due to the established biological activity of 3,5-dimethylisoxazole derivatives, particularly when modified with sulfur-containing groups .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGTKMKPWSEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzenethiol with 3,5-dimethylisoxazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced isoxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, substitution, and reduction, making it versatile for creating derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Research has shown that 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole exhibits antimicrobial properties against several bacterial strains. Studies indicate significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. In vitro studies have demonstrated reduced cell viability in human cancer cell lines treated with this compound.
Medicine
- Drug Development : The unique structural features of this compound make it a candidate for drug development. Its potential as a BRD4 inhibitor has been explored, particularly in colorectal cancer therapy, where derivatives have shown remarkable protein inhibitory effects and antitumor activity .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes due to its distinct reactivity and biological properties. Its synthesis can be scaled up for industrial applications, optimizing reaction conditions for high yield and purity.
Antibacterial Efficacy
A study evaluated the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Cancer Cell Line Studies
In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis compared to untreated controls. These findings highlight its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. The isoxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : The placement of the bromophenyl group (e.g., at position 4 vs. 5 in 91182-60-4) affects steric interactions and binding affinity in biological systems.
- Functional Group Impact : Carboxylic acid derivatives (e.g., 2510-36-3) exhibit higher polarity and solubility compared to the hydrophobic sulfanylmethyl-bromophenyl group in the target compound .
Biological Activity
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylisoxazole ring. This structure contributes to its unique reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Protein Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, facilitating binding to biological targets.
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzymatic activity.
- Hydrogen Bonding : The isoxazole ring may participate in hydrogen bonding, enhancing the compound's affinity for target biomolecules.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies with concentration and the specific pathogen tested.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspases .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-Bromophenyl methyl sulfone | Sulfone group | Moderate antibacterial |
| 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole | Sulfinyl group | Anticancer activity |
| 4-{[(4-Bromophenyl)thio]methyl}-3,5-dimethylisoxazole | Thioether instead of sulfanyl | Lower antimicrobial activity |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound derivatives. Modifications to the structure have led to improved potency against specific cancer types and enhanced selectivity for bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
